molecular formula C7H10O3 B1354355 cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione CAS No. 4295-92-5

cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione

Cat. No. B1354355
CAS RN: 4295-92-5
M. Wt: 142.15 g/mol
InChI Key: SIFQWEJOHACJOL-SYDPRGILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular formula for cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione is C7H10O3, and its molecular weight is 142.151. The structure of the compound can be represented by the SMILES notation: CC1CC(C(=O)OC1=O)C1.



Physical And Chemical Properties Analysis

Unfortunately, I was unable to find specific information on the physical and chemical properties of cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione.


Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis of Diastereoisomers : Research by Bogdanowicz-Szwed and Pałasz (2001) focused on cycloadditions yielding cis and trans diastereoisomers of various 3,4-dihydro-2H-pyrans, including related compounds to cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione, highlighting their synthesis process and yields (Bogdanowicz-Szwed & Pałasz, 2001).
  • Molecular and Crystal Structure Analysis : Studies by Belyakov et al. (2009) explored the molecular and crystal structure of related 2H-pyran compounds, providing insights into their geometric and electronic properties (Belyakov et al., 2009).

Organic Chemistry and Catalysis

  • Electrophilic Glycine Templates : Research by Martín-Santamaría et al. (1999) discussed the use of similar 2H-pyran derivatives as electrophilic glycine templates in organic synthesis, indicating potential applications in more complex chemical reactions (Martín-Santamaría et al., 1999).
  • Catalysis in Multicomponent Reactions : A study by Chen et al. (2009) demonstrated the use of basic ionic liquids in catalyzing the synthesis of benzo[b]pyran derivatives, a process potentially applicable to compounds like cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione (Chen et al., 2009).

Photochemistry and Photophysics

  • Photodimerization Studies : Yates and Macgregor (1973) researched the photodimerization of 2,3-dihydro-2,6-dimethyl-4-pyrone, a process that could be relevant to understanding the light-induced reactions of similar 2H-pyran compounds (Yates & Macgregor, 1973).

Medicinal Chemistry and Drug Design

  • Derivatives in Tumor Models : Research by Schaffner-Sabba et al. (1984) on the synthesis and activities of derivatives of 3,4-dihydro-2H-naphtho[1,2-b]pyran-5,6-dione, closely related to cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione, showed potential applications in tumor models (Schaffner-Sabba et al., 1984).

properties

IUPAC Name

(3S,5R)-3,5-dimethyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O3/c1-4-3-5(2)7(9)10-6(4)8/h4-5H,3H2,1-2H3/t4-,5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIFQWEJOHACJOL-SYDPRGILSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(C(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@@H](C(=O)OC1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10473009
Record name cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione

CAS RN

4295-92-5
Record name cis-3,5-dimethyldihydro-2H-pyran-2,6(3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10473009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.